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Introduction

Triiron dodecacarbonyl, with the chemical formula Fe3(CO)2, is an organoiron compound
that serves as a significant precursor and catalyst in a multitude of chemical transformations.[1]
[2] This dark green crystalline solid is a trinuclear metal carbonyl cluster, meaning it features a
triangle of iron atoms bonded to twelve carbonyl (CO) ligands.[1][3] Its reactivity, which is
greater than that of iron pentacarbonyl (Fe(CO)s), makes it a valuable reagent in organic
synthesis, materials science, and as a model compound for understanding the active sites of
hydrogenase enzymes.[1][2] This technical guide provides an in-depth overview of the physical
and chemical properties of triiron dodecacarbonyl, alongside detailed experimental protocols
for its synthesis and key analytical techniques.

Core Physical and Chemical Properties

Triiron dodecacarbonyl is a dark green to black solid that is air-sensitive and decomposes
upon heating.[1][4] It is insoluble in water but shows solubility in nonpolar organic solvents,
yielding intensely green solutions.[1][3] Due to its instability in air, it is typically stored under an
inert atmosphere at low temperatures.[1][3]

Quantitative Data Summary
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For ease of reference and comparison, the key quantitative physical and chemical properties of

triiron dodecacarbonyl are summarized in the table below.

Property Value References
Molecular Formula Fes3(CO)12 [31[5]

Molar Mass 503.66 g/mol [1][5]
Appearance Da.rk green to black crystalline (4]

solid

Melting Point 165 °C (decomposes) [1][6]
Decomposition Temperature ~140-165 °C [2][4]
Solubility in Water Insoluble [1]

Solubility in other solvents

Soluble in nonpolar organic

solvents (e.g., THF, Benzene)

[3]

Density

2.000 g/cm3

[417]

Crystal Structure

Ca2v point group symmetry

[1]2]

Oxidation State of Iron

0

[4]

Spectroscopic and Structural Characterization

The structural elucidation of triiron dodecacarbonyl has been a subject of extensive research.

The molecule possesses a distinctive C2v symmetry, featuring a triangle of iron atoms.[1][2] Ten

of the carbonyl ligands are terminal, while two bridge one of the Fe-Fe edges.[1][3] This

structural arrangement has been confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing metal carbonyls. The CO stretching

frequencies are patrticularly informative. In triiron dodecacarbonyl, terminal CO ligands

typically exhibit strong absorption bands in the range of 1950-2050 cm~1, while bridging CO
ligands absorb in the 1750-1850 cm~1 region.[2][8]
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Mossbauer Spectroscopy

Mossbauer spectroscopy has been instrumental in confirming the presence of two distinct iron
environments in the solid state.[1][3] The spectrum reveals two quadrupole doublets with
similar isomer shifts but different quadrupole coupling constants (1.13 and 0.13 mm/s),
consistent with the Czv structure.[1]

Key Chemical Reactions and Applications

Triiron dodecacarbonyl participates in a variety of chemical reactions, primarily involving the
substitution of its carbonyl ligands or the reactivity of the iron cluster itself.

Ligand Substitution Reactions

The CO ligands in Fe3(CO)12 can be displaced by other ligands, such as phosphines, to form
substituted iron carbonyl complexes.[3] For instance, it reacts with triphenylphosphine to yield
Fes3(CO)11(P(CeHs)3).[3]

Synthesis of Iron-Containing Nanoparticles

Thermal decomposition of triiron dodecacarbonyl in high-boiling point solvents is a common
method for synthesizing iron-based nanopatrticles.[2][9] This process involves the dissociation
of CO ligands and the subsequent aggregation of iron atoms.[2] The poor solubility of
Fes(CO)12 in some solvents can be overcome by reacting it with an amine, which forms a more
soluble anionic iron carbonyl precursor.[2][9]
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Workflow for Iron Nanoparticle Synthesis
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Caption: Workflow for the synthesis of iron nanoparticles using triiron dodecacarbonyl.
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Reactions with Thioesters and Thioketones

Fes(CO)a12 reacts with pyridinyl thioesters and thioketones to form novel diiron carbonyl
complexes.[10][11] These reactions can involve the cleavage of C-S and C-C bonds and serve
as models for the active sites of [FeFe]-hydrogenase enzymes.[2][10]

Reaction Pathway of Fe3(CO)12 with a Pyridinyl Thioester
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Caption: Generalized reaction pathway of triiron dodecacarbonyl with a pyridinyl thioester.

Experimental Protocols

Detailed methodologies are crucial for the safe and effective handling and application of triiron
dodecacarbonyl.

Synthesis of Triiron Dodecacarbonyl
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An efficient synthesis of triiron dodecacarbonyl involves a two-step process starting from iron
pentacarbonyl.[3]

Step 1: Formation of the Hydrido Cluster
e In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
o Charge the flask with iron pentacarbonyl (Fe(CO)s), triethylamine ((Cz2Hs)sN), and water.

o Heat the reaction mixture to initiate the reaction, which produces the intermediate hydrido
cluster, [(CzHs)sNH][HFe3(CO)11], along with the evolution of carbon monoxide and hydrogen
gas.[1] The reaction is: 3 Fe(CO)s + (CzHs)sN + 2 H20 — [(C2Hs)sNH][HFe3(CO)11] + H2 + 2
CO + 2 CO2[1]

Step 2: Oxidation to Triiron Dodecacarbonyl
o Cool the reaction mixture from Step 1.

o Carefully add a stoichiometric amount of acid (e.g., HCI) to the solution containing the
hydrido cluster.

e The oxidation of the hydrido cluster yields triiron dodecacarbonyl, which can be isolated
and purified by crystallization or sublimation.[3] The reaction is: 12 [(CzHs)sNH][HFe3(CO)a1]
+ 18 HCl - 11 Fe3(CO)12 + 15 Hz2 + 3 FeCl2 + 12 [(C2Hs)sNH]CI[1]
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Synthesis Workflow for Triiron Dodecacarbonyl
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Caption: Two-step synthesis workflow for triiron dodecacarbonyl.

Infrared Spectroscopy Analysis

+ Sample Preparation: Prepare a dilute solution of triiron dodecacarbonyl in a suitable
nonpolar solvent (e.g., hexane or cyclohexane) under an inert atmosphere to prevent
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decomposition. Alternatively, a KBr pellet can be prepared for solid-state analysis.

o Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

o Data Analysis: Identify the characteristic absorption bands for the terminal and bridging
carbonyl ligands to confirm the structure of the complex.

Mossbauer Spectroscopy Analysis

o Sample Preparation: A solid sample of triiron dodecacarbonyl is required. The sample
should be finely ground and placed in a sample holder.

o Data Acquisition: The Méssbauer spectrum is obtained by exposing the sample to a source
of gamma rays (typically >’Co) and measuring the resonant absorption as a function of the
velocity of the source relative to the absorber.

o Data Analysis: The resulting spectrum is fitted to identify the isomer shifts and quadrupole
splittings, which provide information about the electronic environment and symmetry of the
iron nuclei.

Safety and Handling

Triiron dodecacarbonyl is a hazardous substance and should be handled with appropriate
safety precautions.[1] It is a source of volatile iron and carbon monoxide upon decomposition.
[3][8] Solid samples, particularly when finely divided, can be pyrophoric and may ignite in the
presence of air.[1] Always handle this compound in a well-ventilated fume hood and under an
inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including safety
glasses, gloves, and a lab coat, is mandatory.

Conclusion

Triiron dodecacarbonyl is a versatile and reactive organometallic compound with a rich
chemistry. Its unique structural features and reactivity make it an important tool in various fields
of chemical research. A thorough understanding of its physical and chemical properties,
coupled with strict adherence to established experimental protocols and safety guidelines, is
essential for its successful and safe utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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